4-Bromo-6-(methoxycarbonyl)picolinic acid is an organic compound with the molecular formula C8H6BrNO4 and a molecular weight of approximately 260.04 g/mol. This compound features a bromine atom at the fourth position and a methoxycarbonyl group at the sixth position of the picolinic acid structure, which is derived from pyridine. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science .
There is no scientific literature available describing a biological role or mechanism of action for 4-bromo-6-(methoxycarbonyl)picolinic acid.
These reactions make 4-Bromo-6-(methoxycarbonyl)picolinic acid a versatile intermediate in organic synthesis .
Research indicates that 4-Bromo-6-(methoxycarbonyl)picolinic acid exhibits significant biological activity, particularly in the realm of medicinal chemistry. Preliminary studies suggest it may possess:
The synthesis of 4-Bromo-6-(methoxycarbonyl)picolinic acid typically involves several steps:
These methods emphasize the importance of careful reaction conditions to achieve optimal yields and purity .
Studies on 4-Bromo-6-(methoxycarbonyl)picolinic acid have focused on its interactions with biological systems. These include:
Such studies are crucial for assessing the viability of this compound as a lead candidate in drug development .
Several compounds share structural similarities with 4-Bromo-6-(methoxycarbonyl)picolinic acid. Notable examples include:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Picolinic Acid | No halogen substitution | Naturally occurring compound; involved in metal chelation |
| 6-Methylpicolinic Acid | Methyl group instead of bromine | Exhibits different biological activities |
| 4-Chloro-6-(methoxycarbonyl)picolinic Acid | Chlorine substitution | Potentially different reactivity profiles |
| 4-Iodo-6-(methoxycarbonyl)picolinic Acid | Iodine substitution | May exhibit distinct biological effects |
Each of these compounds has unique attributes that differentiate them from 4-Bromo-6-(methoxycarbonyl)picolinic acid, influencing their reactivity and potential applications .
4-Bromo-6-(methoxycarbonyl)picolinic acid emerged as a synthetic intermediate in organic chemistry during the development of pyridine-based heterocycles. Its structural complexity, featuring a pyridine core with a bromine substituent at position 4 and a methoxycarbonyl group at position 6, positions it as a versatile building block for cross-coupling reactions. While specific historical discovery details are scarce, its synthesis aligns with methodologies for halogenated picolinic acid derivatives, which gained prominence in pharmaceutical and agrochemical research during the 21st century.
IUPAC Name: 4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid
Synonyms: 2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester; 4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid
CAS Number: 293294-72-1
Molecular Formula: C₈H₆BrNO₄
Molecular Weight: 260.04 g/mol
SMILES: COC(=O)C1=CC(=CC(=N1)C(=O)O)Br
InChI: InChI=1S/C8H6BrNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12)
InChIKey: QCOHUYJZSNJBBC-UHFFFAOYSA-N
| Feature | Position | Functional Group |
|---|---|---|
| Pyridine Core | N/A | Six-membered aromatic ring |
| Bromine Substituent | 4 | Electrophilic site |
| Methoxycarbonyl Group | 6 | Electron-withdrawing ester |
| Carboxylic Acid | 2 | Acidic proton donor |
This compound belongs to the picolinic acid family, distinguished by a carboxylic acid group at the 2-position of pyridine. The bromine at position 4 and methoxycarbonyl at position 6 introduce steric and electronic effects that modulate reactivity. Its structure enables participation in: